molecular formula C8H11N3O B6167377 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1310826-35-7

1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B6167377
CAS RN: 1310826-35-7
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde is a compound that has been used in the field of protein engineering . It is used for the modification of the N-terminus of proteins using 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives .


Synthesis Analysis

The synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde involves a one-step process . This process involves the use of 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives, which can be prepared in one step .


Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde is represented by the linear formula C3H3N3O .


Chemical Reactions Analysis

The chemical reactions involving 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde include the N-terminal specific labeling of bioactive peptides and proteins with the TA4C derivatives . This reaction proceeds under mild conditions and results in excellent conversion .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde involves the site-specific modification of peptides and proteins . This is achieved through the use of TA4C derivatives, which enable the site-specific conjugation of various functional molecules such as fluorophores, biotin, and polyethylene glycol attached to the triazole ring to the N-terminus .

Future Directions

The future directions for the use of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde could involve its use in the development of pharmaceutical conjugates, bioimaging and medical diagnostics reagents, and protein-based materials . Its use in the site-specific modification of peptides and proteins is a key aspect of protein engineering .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde involves the reaction of cyclopentyl azide with propargyl aldehyde in the presence of a copper catalyst to form the desired product.", "Starting Materials": [ "Cyclopentyl azide", "Propargyl aldehyde", "Copper catalyst" ], "Reaction": [ "Add cyclopentyl azide and propargyl aldehyde to a reaction flask", "Add copper catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

1310826-35-7

Product Name

1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.